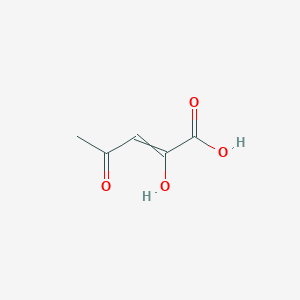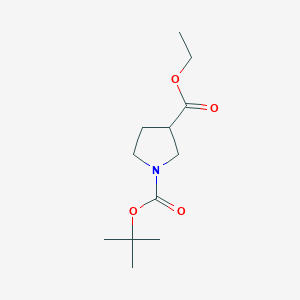
3-amino-3-(3,4-dihydroxyphenyl)propanoic Acid
Overview
Description
3-Amino-3-(3,4-dihydroxyphenyl)propanoic acid is a compound with potential significance in various biochemical pathways and applications. Though not directly mentioned in the searched papers, similar compounds such as 3,4-dihydroxyphenylacetic acid (DOPAC) and derivatives have been studied for their roles in human biochemistry and potential as biomarkers.
Synthesis Analysis
The synthesis of related compounds often involves complex biochemical pathways or synthetic chemistry techniques. For example, the production of DOPAC, a compound related to 3-amino-3-(3,4-dihydroxyphenyl)propanoic acid, involves enzymatic reactions in the body or can be achieved through chemical synthesis methods in the laboratory.
Molecular Structure Analysis
The molecular structure of compounds like 3-amino-3-(3,4-dihydroxyphenyl)propanoic acid is characterized by the presence of hydroxyl groups and an amino group attached to a phenyl ring, which significantly influences their chemical behavior and reactivity.
Chemical Reactions and Properties
Compounds similar to 3-amino-3-(3,4-dihydroxyphenyl)propanoic acid participate in various chemical reactions, including oxidation and conjugation, affecting their bioavailability and physiological roles. Their properties, such as solubility and stability, are influenced by their functional groups.
Physical Properties Analysis
The physical properties, including melting point, solubility in different solvents, and crystalline structure, are crucial for understanding the behavior of these compounds in biological systems and their potential applications in pharmaceuticals and nutraceuticals.
Chemical Properties Analysis
The chemical properties of 3-amino-3-(3,4-dihydroxyphenyl)propanoic acid and related compounds, such as reactivity towards acids, bases, and other reagents, are essential for their functional roles in metabolic pathways and potential therapeutic uses.
- (Guyman et al., 2008) discusses urinary metabolites as potential biomarkers of whole-grain intake.
- (Markianos et al., 1976) analyzes dopamine and its metabolites in psychotic patients.
- (Gibson et al., 1990) explores a deficiency detected by radiochemical assay.
- Additional references explore various aspects of related compounds, offering insights into their synthesis, structure, and biochemical roles.
Scientific Research Applications
Anti-inflammatory Activities : A study identified new phenolic compounds from Eucommia ulmoides Oliv. leaves, including derivatives of 3-amino-3-(3,4-dihydroxyphenyl)propanoic acid, and evaluated their anti-inflammatory activities. The compounds showed modest inhibitory effects on LPS-induced NO production in macrophage cells, suggesting potential anti-inflammatory applications (Ren et al., 2021).
Chemical Stability and Liposolubility : Another research synthesized a derivative of 3-amino-3-(3,4-dihydroxyphenyl)propanoic acid to enhance its chemical stability and liposolubility. This study also investigated the crystal structure of the synthesized compound (Chen et al., 2016).
Derivatization via Laccase-catalyzed N-coupling : A study explored the derivatization of 3-amino-3-(3,4-dihydroxyphenyl)propanoic acid using laccase-catalyzed N-coupling with aromatic and aliphatic amines. This process led to the formation of novel compounds with potential biochemical significance (Mikolasch et al., 2002).
Charge Transfer and Hyperpolarizability : A theoretical study on 3-amino-3-(3,4-dihydroxyphenyl)propanoic acid examined its charge transfer and hyperpolarizability properties. This research is significant in understanding the compound's electronic properties, potentially influencing its applications in various fields (Chaudhary et al., 2022).
Enhancing Reactivity of Molecules : The compound was used as a building block in a study to enhance the reactivity of molecules bearing –OH groups towards benzoxazine ring formation, showing its potential in materials science (Trejo-Machin et al., 2017).
Synthesis of Racemic 2-Amino-3-(heteroaryl)propanoic Acids : This study demonstrates the synthesis of compounds structurally related to 3-amino-3-(3,4-dihydroxyphenyl)propanoic acid, highlighting the compound's relevance in synthetic chemistry (Kitagawa et al., 2004).
Safety And Hazards
The safety information for 3-amino-3-(3,4-dihydroxyphenyl)propanoic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation4. Precautionary measures include avoiding dust formation and avoiding ingestion and inhalation5.
Future Directions
The future directions for 3-amino-3-(3,4-dihydroxyphenyl)propanoic acid are not specified in the search results. However, its use in the biosynthesis of enediyne antitumor antibiotic C-1027 suggests potential applications in the development of new therapeutics2.
properties
IUPAC Name |
3-amino-3-(3,4-dihydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c10-6(4-9(13)14)5-1-2-7(11)8(12)3-5/h1-3,6,11-12H,4,10H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXKOWQKLXRMVLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CC(=O)O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80395380 | |
| Record name | 3-amino-3-(3,4-dihydroxyphenyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-3-(3,4-dihydroxyphenyl)propanoic Acid | |
CAS RN |
174502-37-5 | |
| Record name | 3-amino-3-(3,4-dihydroxyphenyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















